

Application of Enalaprilat in Studying Renal Pathophysiology

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Compound of Interest

Compound Name: Enalaprilat

Cat. No.: B1671235

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These application notes provide a comprehensive overview of the use of **Enalaprilat**, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, as a tool to investigate and modulate renal pathophysiology. **Enalaprilat**'s potent and specific inhibition of ACE makes it an invaluable pharmacological agent for studying the role of the Renin-Angiotensin-Aldosterone System (RAAS) in the progression of various kidney diseases.

Mechanism of Action

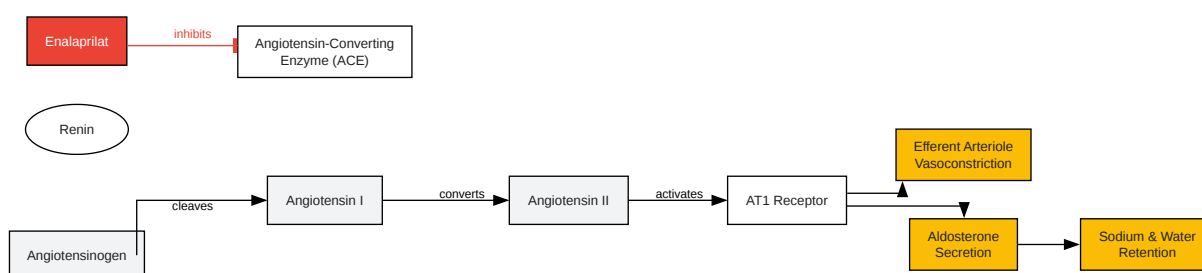
Enalaprilat exerts its effects by competitively inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).^{[1][2]} ACE is responsible for the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II.^[3] Angiotensin II has several effects on the kidney, including vasoconstriction of the efferent arteriole, which increases intraglomerular pressure, and stimulation of aldosterone secretion, leading to sodium and water retention.^{[1][3]}

By inhibiting ACE, **enalaprilat** leads to:

- **Reduced Angiotensin II Levels:** This results in vasodilation, particularly of the efferent arteriole in the glomerulus, which lowers intraglomerular pressure.^[4]
- **Decreased Aldosterone Secretion:** This promotes natriuresis and diuresis, reducing fluid volume and blood pressure.^[1]

- **Increased Bradykinin Levels:** ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to increased bradykinin levels, which may contribute to the blood pressure-lowering effects of **enalaprilat**.

These actions collectively contribute to the renoprotective effects observed with **enalaprilat**, making it a critical tool for studying disease models of hypertension, diabetic nephropathy, and chronic kidney disease.[5][6]



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RAAS Pathway and Enalaprilat Inhibition

Data Presentation

The following tables summarize the quantitative effects of enalapril and its active form, **enalaprilat**, on key renal parameters from various studies.

Table 1: Effects of Enalapril on Renal Hemodynamics in Humans

Population	Treatment	Change in Renal Plasma Flow	Change in Glomerular Filtration Rate	Reference
Mildly Hypertensive Subjects	Enalapril (10-40 mg/day)	+12.1%	+6.8%	[7]
Hypertensive Patients with Glomerulonephritis	Enalapril	Increased	Not significantly changed	[4]

Table 2: Effects of Enalapril in Animal Models of Renal Disease

Animal Model	Treatment	Key Findings	Reference
Dogs with Induced Chronic Renal Insufficiency	Enalapril (0.5 mg/kg, PO, q12h) for 6 months	Significantly lower systemic mean arterial blood pressure; Consistently lower urine protein-to-creatinine ratios; Significant reduction in glomerular capillary pressure without compromising GFR; Significantly fewer glomerular and tubulointerstitial lesions.	[8]
Salt-loaded Stroke-Prone Spontaneously Hypertensive Rats	Chronic Enalapril	Prevented severe renal lesions and greater urinary protein excretion; Maintained GFR and tubular reabsorption of water.	[9]
Cats with Polycystic Kidney Disease	Enalapril (0.5 mg/kg, PO, q24h) for 1 week	Minimal changes in GFR and effective renal plasma flow.	[10]
Dogs with Experimental Renal Failure	Enalapril (0.5 mg/kg PO q12h)	Decreased glomerular and tubular interstitial lesion scores.	[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Induction of Chronic Renal Insufficiency in a Canine Model and Treatment with Enalapril

This protocol is adapted from studies investigating the effect of ACE inhibition on the progression of renal disease.[8]

1. Animal Model:

- Adult dogs of either sex.
- Induce chronic renal insufficiency via a two-stage partial nephrectomy.
- Stage 1: Under general anesthesia, perform a laparotomy to expose the kidneys. Ligate and remove approximately 2/3 of one kidney.
- Stage 2: After a recovery period of 2-3 weeks, perform a contralateral nephrectomy, removing the entire second kidney.
- Allow for a post-surgical stabilization period of at least 4 weeks.

2. Experimental Groups:

- Control Group: Receive a placebo (e.g., gelatin capsule) orally every 12 hours.
- Enalapril Group: Receive enalapril at a dose of 0.5 mg/kg, orally, every 12 hours.[8]

3. Treatment Duration:

- Administer treatment for a period of 6 months.[8]

4. Data Collection and Analysis:

- Systemic Blood Pressure: Measure monthly using an indirect oscillometric method and directly via arterial catheterization at the end of the study.
- Proteinuria: Collect urine samples monthly for the determination of the urine protein-to-creatinine ratio.
- Glomerular Filtration Rate (GFR): Measure at baseline and at the end of the study using inulin or creatinine clearance.
- Glomerular Capillary Pressure: At the end of the 6-month period, measure directly using micropuncture techniques under anesthesia.
- Histopathology: At the end of the study, euthanize the animals and collect kidney tissue for histological analysis. Assess glomerular and tubulointerstitial lesions.

Protocol 2: Evaluation of Enalaprilat on Renal Function during CO₂ Pneumoperitoneum in a Canine Model

This protocol is based on a study investigating the hormonal and mechanical effects on renal function.[11]

1. Animal Model:

- Thirty adult dogs.

2. Experimental Groups (n=10 each):

- Group A (Control): No pneumoperitoneum performed.
- Group B (**Enalaprilat** + CO₂): Receive **enalaprilat** and undergo CO₂ pneumoperitoneum.
- Group C (CO₂ only): Undergo CO₂ pneumoperitoneum without **enalaprilat** administration.

3. Procedure:

- Anesthetize the animals and insert monitoring catheters.
- In Group B, administer a bolus of **enalaprilat** intravenously.
- In Groups B and C, induce CO₂ pneumoperitoneum to a pressure of 12-14 mmHg.
- Maintain pneumoperitoneum for a set duration (e.g., 60 minutes).

4. Data Collection and Analysis:

- Hemodynamic Parameters: Continuously monitor heart rate, mean arterial pressure, and central venous pressure.
- Renal Function Parameters:
 - Plasma Renin Activity: Measure from blood samples taken at baseline, during pneumoperitoneum, and post-pneumoperitoneum.
 - Urine Output: Collect and measure urine volume.
 - Creatinine Clearance: Calculate from serum and urine creatinine concentrations.
 - Fractional Excretion of Sodium: Calculate from serum and urine sodium and creatinine concentrations.

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General Experimental Workflow

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